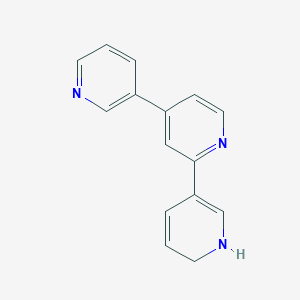

Nicotelline (unlabeled)

Description

Historical Context of Nicotelline (B14898) Identification

Nicotelline was first reported as a chemical constituent of tobacco plants (Nicotiana) in 1914. wikipedia.org However, it was not until 1956 that its precise chemical structure was fully elucidated. wikipedia.org Through rigorous analysis and eventual laboratory synthesis, scientists confirmed its unique molecular arrangement. wikipedia.org Early research also identified nicotelline as a component of tobacco smoke. wikipedia.org

Classification within Alkaloid Chemistry

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. Nicotelline falls under specific subcategories within this broad class.

Nicotelline is structurally defined as a terpyridine, which means its core is composed of three interconnected pyridine (B92270) rings. wikipedia.orgcymitquimica.com Its systematic IUPAC (International Union of Pure and Applied Chemistry) name is 3,2′:4′,3′′-Terpyridine. wikipedia.org Other names for this compound include Nicotellin and 2,4-Dipyridin-3-ylpyridine. wikipedia.org The planar configuration of this terpyridine structure facilitates effective π-π stacking interactions, which can influence its chemical behavior and how it interacts with other molecules. cymitquimica.com

Table 1: Chemical and Physical Properties of Nicotelline

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁N₃ |

| Molar Mass | 233.274 g·mol⁻¹ |

| Melting Point | 147–148 °C (297–298 °F; 420–421 K) |

| Appearance | Crystalline solid |

| Solubility | Soluble in hot water, chloroform, ethanol, and benzene |

Data sourced from multiple references. wikipedia.org

Due to the presence of the pyridine ring system, nicotelline is classified as a pyridine alkaloid. imsc.res.inwikipedia.org This class of alkaloids is characterized by having one or more pyridine rings within their structure. wikipedia.org The biosynthesis of these alkaloids often involves nicotinic acid. imsc.res.in

The Nicotiana genus, which includes the tobacco plant (Nicotiana tabacum), produces a wide array of alkaloids. mdpi.comwikipedia.org While nicotine (B1678760) is the most abundant, accounting for approximately 90-95% of the total alkaloid content, numerous other structurally related compounds, often referred to as minor alkaloids, are also present. mdpi.comnih.gov

Nicotelline is considered one of these minor alkaloids. frontiersin.orgnih.gov Research suggests that the amount of nicotelline in tobacco smoke is higher than in the unburned tobacco itself. nih.govnih.gov This is likely due to the dehydrogenation of another minor tobacco alkaloid, anatalline (B19019), during the combustion process, which leads to the formation of nicotelline. nih.govnih.govresearchgate.net Anatalline is structurally similar to nicotelline, but its central ring is a piperidine (B6355638) instead of a pyridine. nih.gov

The alkaloid profile of Nicotiana species can be complex and variable. coresta.orgresearchgate.net Besides nicotelline and the primary alkaloid nicotine, other notable minor alkaloids include nornicotine, anatabine, and anabasine. mdpi.comwikipedia.orgnih.gov These compounds share a common pyridine or a related piperidine/pyrrolidine ring structure, highlighting their biosynthetic relationship within the plant. mdpi.comkglmeridian.com

Table 2: Major and Minor Alkaloids in Nicotiana Species

| Alkaloid | Classification | Typical Abundance |

|---|---|---|

| Nicotine | Major Alkaloid | 90-95% of total alkaloids mdpi.comnih.gov |

| Nornicotine | Minor Alkaloid | 2.5% to 5% of total alkaloids mdpi.comwikipedia.org |

| Anatabine | Minor Alkaloid | ~2.5% of total alkaloids wikipedia.org |

| Anabasine | Minor Alkaloid | Present in minor quantities medchemexpress.com |

| Nicotelline | Minor Alkaloid | Present in minor quantities frontiersin.orgnih.gov |

| Anatalline | Minor Alkaloid | Present in minor quantities frontiersin.orgnih.gov |

Data compiled from various scientific sources. mdpi.comwikipedia.orgnih.govfrontiersin.orgnih.govnih.govmedchemexpress.com

Structure

3D Structure

Properties

Molecular Formula |

C15H13N3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

2-(1,2-dihydropyridin-5-yl)-4-pyridin-3-ylpyridine |

InChI |

InChI=1S/C15H13N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-6,8-11,17H,7H2 |

InChI Key |

OMHXQICXRZQTKY-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC(=CN1)C2=NC=CC(=C2)C3=CN=CC=C3 |

Origin of Product |

United States |

Occurrence and Formation Pathways

Natural Presence in Nicotiana Species

Nicotelline (B14898) is classified as a minor alkaloid in plants of the Nicotiana genus, including commercially cultivated tobacco species. frontiersin.orgresearchgate.net Its natural concentration in the tobacco leaf is significantly lower than that of major alkaloids such as nicotine (B1678760). frontiersin.orgresearchgate.net Research indicates that the levels of these minor alkaloids in cigarette tobacco can range from approximately 1 to 1000 micrograms per gram (µg/g). frontiersin.orgresearchgate.net

Specific analyses of commercial cigarette brands have quantified the amount of nicotelline in unburned tobacco. For instance, studies have reported concentrations of approximately 0.76 to 0.87 µg/g in the tobacco filler of brands like Benson and Hedges and Marlboro. nih.gov This low abundance is a key characteristic of its natural presence in the plant material.

Table 1: Concentration of Nicotelline and Anatalline (B19019) in Unburned Tobacco of Commercial Cigarettes

| Cigarette Brand | Nicotelline (µg/g) | Anatalline (µg/g) |

|---|---|---|

| Marlboro-27 | 0.87 | 132 |

| Benson & Hedges | 0.76 | 78 |

Data sourced from scientific analyses of unburned tobacco filler. nih.gov

Pyrolytic Formation from Precursors

A significant portion of the nicotelline found in tobacco smoke is not originally present in the tobacco leaf but is formed during combustion through pyrolytic processes.

The primary precursor for the pyrolytic formation of nicotelline is anatalline, another minor tobacco alkaloid. nih.govnih.gov During the high-temperature conditions of smoking, anatalline undergoes a dehydrogenation reaction, where its central piperidine (B6355638) ring is oxidized to a pyridine (B92270) ring, resulting in the formation of nicotelline. nih.gov This conversion explains the observation that the amount of nicotelline is substantially higher in tobacco smoke compared to unburned tobacco. nih.gov In unburned tobacco, anatalline is present at concentrations roughly 100 times greater than nicotelline, providing a significant reservoir for this conversion. nih.govnih.gov

The transformation of anatalline into nicotelline during combustion has been demonstrated experimentally. In a key study, a "cigarette" was prepared using oregano, a non-tobacco plant material, which was then spiked with a known quantity of anatalline. nih.gov The smoke generated from the combustion of this oregano cigarette was collected and analyzed.

The results showed that nicotelline was present in the smoke from the anatalline-spiked oregano, confirming that the combustion process directly converts anatalline to nicotelline. nih.gov In contrast, smoke from an unspiked oregano cigarette contained no detectable nicotelline. nih.gov This experiment provides direct evidence for the pyrolytic formation of nicotelline from its precursor.

Table 2: Experimental Conversion of Anatalline to Nicotelline

| Sample | Anatalline Added (µg) | Nicotelline Recovered in Smoke (µg) |

|---|---|---|

| Oregano Cigarette | 0 | Not Detected |

| Oregano Cigarette Spiked with Anatalline | 30 | 2.2 |

This table illustrates the direct conversion of anatalline to nicotelline during a controlled combustion experiment. nih.gov

Nicotelline's formation pathway distinguishes it from the major tobacco alkaloids like nicotine, which are produced de novo within the tobacco plant through complex enzymatic biosynthetic pathways. It has been proposed that nicotelline is not a direct biosynthetic product in Nicotiana species. nih.gov The small amounts of nicotelline found in unburned tobacco are thought to be formed through the oxidation of anatalline during the curing and aging processes of the tobacco leaves, rather than through a dedicated enzymatic pathway in the living plant. nih.gov This pyrolytic and oxidative origin sets it apart from alkaloids that are synthesized as part of the plant's natural metabolic processes.

Environmental and Matrix Distribution

A defining characteristic of nicotelline is its distribution almost exclusively within the particulate matter (PM) phase of tobacco smoke. nih.govnih.gov Due to its relatively low volatility, it condenses and adsorbs onto the solid and liquid aerosol particles that constitute tobacco smoke. nih.gov This has been demonstrated in analyses of both freshly generated and aged cigarette smoke. nih.gov

The concentration of nicotelline in tobacco smoke particulate matter is significant. For example, analysis of sidestream smoke from one cigarette brand found 12,980 nanograms (ng) of nicotelline per cigarette, while the mainstream smoke contained 1,375 ng per cigarette. nih.gov Furthermore, a nicotelline apportionment factor of 1589 ng per milligram (mg) of tobacco smoke PM has been established, highlighting its strong association with the particulate phase. nih.govresearchgate.netbham.ac.uk

Table 3: Nicotelline Content in Mainstream and Sidestream Smoke Particulate Matter (PM)

| Cigarette Brand | Mainstream PM (mg/cig) | Mainstream Nicotelline (ng/cig) | Sidestream PM (mg/cig) | Sidestream Nicotelline (ng/cig) |

|---|---|---|---|---|

| B&H 100s | 16.7 | 1375 | 40.5 | 12980 |

This data shows the distribution and concentration of nicotelline in the particulate matter of different smoke streams. nih.gov

Detection in Environmental Matrices (e.g., Settled House Dust)

Nicotelline, a minor tobacco alkaloid, has been identified as a reliable tracer for particulate matter derived from tobacco smoke in various environmental settings. nih.gov Its low volatility and strong association with particulate matter make it a persistent marker in environments where tobacco has been smoked, accumulating in settled house dust over time. nih.govoaepublish.com This dust serves as a reservoir for numerous contaminants, including those from tobacco smoke, and can be a source of long-term exposure, often referred to as thirdhand smoke. nih.gov

The detection of nicotelline in house dust is a key indicator of contamination by tobacco smoke residue. thirdhandsmoke.org Research has demonstrated its presence in the homes of both smokers and non-smokers, highlighting the pervasive nature of tobacco smoke pollution. nih.govresearchgate.net The analysis of nicotelline in settled dust provides a more stable measure of tobacco smoke contamination compared to airborne measurements, as it represents a cumulative deposition over time.

Advanced analytical techniques are employed for the quantification of nicotelline in complex matrices like house dust. A common and effective method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govescholarship.org This technique offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of nicotelline amidst a multitude of other compounds present in dust. The sample preparation for such analysis typically involves the extraction of the target analyte from the dust sample, followed by cleanup steps to remove interfering substances before instrumental analysis. escholarship.org

Studies investigating tobacco-related pollutants in indoor environments have consistently detected nicotelline in settled house dust. For instance, a study conducted in Malta analyzed dust samples from various homes and found nicotelline to be a definitive marker for the presence of particulate matter from tobacco smoke. oaepublish.comnih.gov The concentrations of nicotelline were, as expected, significantly higher in the homes of smokers compared to those of non-smokers. oaepublish.comnih.gov

The following interactive data table summarizes findings from a study that detected nicotelline in settled house dust, illustrating the differences in contamination levels between the homes of smokers and non-smokers.

| Location | Smoking Status of Home | Number of Samples | Detection of Nicotelline | Nicotine Concentration (ng/g) | Reference |

| Malta | Smokers | - | Yes | Median values orders of magnitude higher than in non-smokers' homes | oaepublish.comnih.gov |

| Malta | Non-smokers | - | Yes | Lower concentrations compared to smokers' homes | oaepublish.comnih.gov |

| United States | Smokers & Non-smokers | - | Yes | Measurable in both types of homes | nih.govnih.gov |

Synthetic Chemical Methodologies

Laboratory Synthesis Approaches for Unlabeled Nicotelline (B14898)

The synthesis of unlabeled nicotelline is crucial for establishing analytical standards and for conducting toxicological and metabolic studies. While its chemical structure was not fully elucidated until the mid-1950s, modern organometallic chemistry has provided efficient pathways for its construction. wikipedia.org

The palladium-catalyzed Suzuki cross-coupling reaction is a powerful and widely used method for constructing biaryl and oligoaryl systems, including the terpyridine core of nicotelline. lookchem.comrsc.orgmdpi.com This methodology offers a versatile and efficient route to nicotelline and its analogs.

The synthesis of unlabeled nicotelline can be effectively achieved by the Suzuki coupling of 2,4-diiodopyridine (B56422) with 3-pyridineboronic acid. nih.govevitachem.com This reaction utilizes a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), in the presence of a base to facilitate the formation of new carbon-carbon bonds between the pyridine (B92270) rings. lookchem.com The reaction is typically performed under controlled temperature conditions, often between 80-90 °C, in a suitable solvent like propionitrile. evitachem.com The resulting product is then purified, commonly through recrystallization, to yield high-purity nicotelline suitable for use as an analytical standard. evitachem.com

Table 1: Example of Suzuki Coupling for Nicotelline Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|

This table represents a generalized scheme for the Suzuki coupling reaction to produce nicotelline. Specific conditions may vary based on the detailed procedure. lookchem.comnih.gov

The chemical structure of nicotelline was first confirmed through laboratory synthesis in the 1950s. wikipedia.org Early synthetic work by Kuffner and Kaiser (1954) and later by Kuffner and Faderl (1956) was instrumental in elucidating its 3,2′:4′,3′′-terpyridine structure. wikipedia.org These historical syntheses predated modern cross-coupling techniques and relied on more classical condensation and cyclization reactions, which were often less efficient and required more stringent reaction conditions than current methods.

Combustion of other tobacco alkaloids has also been identified as a source of nicotelline. Research has shown that the dehydrogenation of anatalline (B19019) during the burning process of tobacco is a significant source of nicotelline found in tobacco smoke. nih.gov When deuterium-labeled anatalline is combusted, the resulting nicotelline shows a high level of isotopic enrichment, confirming this direct conversion pathway. smolecule.com

Synthesis of Deuterium-Labeled Nicotelline Analogs for Research Applications

Stable isotope-labeled internal standards are essential for developing robust quantitative mass spectrometric methods. For nicotelline analysis, deuterium-labeled analogs such as nicotelline-d₈ are synthesized for use as internal standards in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govoaepublish.comnih.gov

The synthesis of nicotelline-d₈ is accomplished using a similar Suzuki coupling strategy as the unlabeled compound. The key difference is the use of a deuterated starting material. nih.gov The process involves the coupling of 2,4-diiodopyridine with 2,4,5,6-tetradeutero-3-pyridineboronic acid (3-pyridine-d₄-boronic acid). nih.gov The deuterated boronic acid is itself prepared from 3-bromopyridine-2,4,5,6-d₄. nih.gov The resulting nicotelline-d₈ is used to improve the accuracy and precision of analytical measurements by accounting for variations during sample preparation and analysis. frontiersin.orgresearchgate.net

Table 2: Synthesis of Deuterium-Labeled Nicotelline

| Reactant 1 | Reactant 2 (Deuterated) | Catalyst | Resulting Labeled Product | Primary Use |

|---|

This table outlines the synthesis of nicotelline-d₈ via Suzuki coupling. nih.gov

Preparation of Nicotelline N-Oxides via Oxidation Reactions

Nicotelline is metabolized in the body to form N-oxides, which are then excreted in urine. nih.govfrontiersin.org To study these metabolites and develop analytical methods for their detection, synthetic standards of nicotelline N-oxides are required. researchgate.net

The laboratory preparation of nicotelline N-oxides involves the direct oxidation of the parent nicotelline molecule. nih.gov A common method uses an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA). nih.gov In a typical procedure, a solution of nicotelline and m-CPBA in a solvent such as methylene (B1212753) chloride is allowed to react at room temperature. nih.gov The reaction yields a mixture of products, including unreacted nicotelline and various mono-N-oxides, which can be separated and identified using techniques like thin-layer chromatography (TLC). nih.gov The analysis of urinary N-oxides often involves a reduction step, for instance using titanium(III) chloride, to convert the N-oxides back to nicotelline for easier quantification. frontiersin.orgresearchgate.net

Table 3: Synthesis of Nicotelline N-Oxides

| Starting Material | Oxidizing Agent | Solvent | Products |

|---|

This table summarizes a laboratory method for the preparation of nicotelline N-oxides. nih.gov

Chemical Transformations and Metabolic Studies Non Clinical Focus

Identification and Characterization of Nicotelline (B14898) N-Oxides as Metabolites

Nicotelline, a minor alkaloid found in tobacco smoke, undergoes metabolic transformation in the body, primarily through N-oxidation. nih.govfrontiersin.org The resulting metabolites, Nicotelline N-oxides, have been identified and characterized in biological samples, such as urine. nih.gov The identification process typically involves comparing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) chromatograms and product ion spectra of extracts from biological samples with those of synthesized Nicotelline N-oxide standards. nih.gov

LC-MS analysis with atmospheric pressure chemical ionization (APCI) has revealed the presence of at least two isomeric mono-N-oxides. These isomers produce similar mass spectra, showing a protonated molecule [MH]+ at m/z 250 and a characteristic fragment ion at m/z 234, which corresponds to the loss of an oxygen atom ([MH]+ - 16). nih.gov The synthesis of Nicotelline-N-oxides for use as standards can be achieved by reacting nicotelline with m-chloroperbenzoic acid. nih.gov Thin-layer chromatography (TLC) of the reaction mixture shows multiple spots, with the major spot corresponding to the mono-N-oxide(s). nih.gov

The characterization of these metabolites is crucial for understanding the biotransformation of nicotelline. Since very little nicotelline is excreted unchanged, the measurement of its N-oxide metabolites serves as a key indicator of exposure to tobacco smoke particulate matter. frontiersin.orgresearchgate.net

Table 1: Mass Spectrometry Data for Nicotelline N-Oxide Identification

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Source |

| Nicotelline Mono-N-Oxide | APCI | 250 | 234 | nih.gov |

Chemical Reduction of Nicotelline N-Oxides for Analytical Quantification

For the purpose of quantitative analysis, Nicotelline N-oxides are often chemically reduced back to nicotelline. frontiersin.orgnih.gov This conversion is a critical step in analytical methods designed to measure the total amount of nicotelline exposure, as the N-oxides are the primary metabolites. frontiersin.org The reduction is typically carried out using titanium trichloride (B1173362) (TiCl₃) in an acidic solution. nih.govnih.gov

The analytical procedure involves adding a solution of TiCl₃ to a urine sample and allowing the reaction to proceed at room temperature. nih.govnih.gov Following the reduction, the sample is made basic to facilitate the extraction of the resulting nicotelline. nih.gov This method allows for the sensitive quantification of the original N-oxide concentration by measuring the amount of nicotelline produced. frontiersin.org The use of an internal standard, such as deuterated nicotelline (nicotelline-d₈), is employed to ensure accuracy and precision in the quantification process. nih.gov

This reduction-based analytical approach is necessary because it is more sensitive than directly measuring the N-oxides and overcomes the challenge of having limited availability of individual N-oxide standards for each isomer. frontiersin.org

Table 2: Reagents for Chemical Reduction of Nicotelline N-Oxides

| Reagent | Role | Typical Conditions | Source |

| Titanium (III) chloride (TiCl₃) | Reducing Agent | 20% w/v solution in 2 N HCl, 30 min incubation at room temperature | nih.govnih.gov |

| Tetrasodium EDTA | Chelating Agent | Saturated aqueous solution, added after reduction | nih.govnih.gov |

Comparative Metabolism with Related Pyridine (B92270) Alkaloids (e.g., Anatalline)

The metabolism of nicotelline shows both similarities and differences when compared to other pyridine alkaloids found in tobacco, such as anatalline (B19019). A key distinction is that nicotelline is largely metabolized into N-oxides, with very little of the parent compound being excreted. frontiersin.org In contrast, the metabolic pathways of other alkaloids may be more varied.

Anatalline, which is structurally related to nicotelline, is considered a precursor to nicotelline, with the latter being formed through the dehydrogenation of anatalline during the combustion of tobacco. nih.govacs.org The metabolism of anatalline itself can lead to the formation of a lactam metabolite. frontiersin.org

The development of analytical methods has allowed for the simultaneous measurement of multiple minor tobacco alkaloids and their metabolites, including nicotelline (via its N-oxides) and anatalline. frontiersin.orgnih.gov These comparative studies are important for developing a more comprehensive understanding of tobacco alkaloid metabolism and for identifying specific biomarkers for different types of tobacco use. For instance, while both are minor alkaloids, the distinct metabolic fates and origins (anatalline present in unburned tobacco, nicotelline formed during combustion) provide different but complementary information. nih.govfrontiersin.org

Table 3: Comparison of Nicotelline and Anatalline

| Feature | Nicotelline | Anatalline | Source |

| Primary Source | Formed during tobacco combustion | Present in unburned tobacco | nih.govacs.org |

| Primary Metabolites | N-Oxides | Lactam metabolite | frontiersin.org |

| Excretion | Primarily as metabolites | - | frontiersin.org |

Advanced Analytical Techniques for Nicotelline Research

Mass Spectrometry-Based Methods

Mass spectrometry (MS) offers unparalleled sensitivity and selectivity, making it the cornerstone for trace-level analysis of nicotelline (B14898). When coupled with chromatographic separation, MS-based methods provide robust and reliable quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a primary technique for the determination of nicotelline. nih.govnih.gov Its high sensitivity and specificity allow for the quantification of nicotelline in diverse and complex matrices, including particulate matter (PM) from tobacco smoke, settled house dust, and human urine. nih.govacs.org Researchers have developed LC-MS/MS methods to simultaneously measure nicotelline alongside other tobacco alkaloids and tobacco-specific nitrosamines (TSNAs). nih.govfrontiersin.orgresearchgate.net

The instrumentation for these analyses typically involves a high-performance liquid chromatography system interfaced with a triple-stage quadrupole mass spectrometer, such as a Thermo Vantage or Quantiva system. frontiersin.orgresearchgate.netoaepublish.com Chromatographic separation is often achieved using columns like the Phenomenex Kinetex PFP or Waters X-Bridge BEH C18, employing gradient elution with mobile phases commonly composed of methanol (B129727) and aqueous ammonium (B1175870) formate (B1220265). nih.govfrontiersin.org For instance, one method utilized a gradient starting with 20% aqueous methanol with 10 mM ammonium formate, increasing to 80% over six minutes. nih.gov This approach ensures that nicotelline is adequately separated from interfering compounds in the matrix before it enters the mass spectrometer for detection and quantification. nih.gov

Table 1: Examples of LC-MS/MS Parameters for Nicotelline Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| LC System | Thermo Accela UPLC or Thermo/Dionex UltiMate 3000 | Not Specified |

| Mass Spectrometer | Thermo Vantage or Quantiva triple-stage quadrupole | Thermo Quantum |

| Column | Waters X-Bridge BEH C18 (2.5 µm, 3 mm × 150 mm) frontiersin.org | Phenomenex Kinetex PFP (2.6 μm, 3 mm x 15 cm) nih.gov |

| Mobile Phase A | 20 mM ammonium formate in 10% methanol, pH 9 frontiersin.org | Aqueous methanol/10 mM ammonium formate (starting at 20%) nih.gov |

| Mobile Phase B | Methanol frontiersin.org | Methanol/10 mM ammonium formate (up to 80%) nih.gov |

| Flow Rate | 0.6 mL/min frontiersin.org | 0.6 mL/min nih.gov |

| Column Temperature | 50°C frontiersin.org | 50°C nih.gov |

| Ionization Mode | Heated Electrospray Ionization (HESI) nih.gov | Positive Ion Electrospray Ionization nih.gov |

For the most accurate and precise quantification of nicotelline, stable isotope dilution analysis (SIDA) is the preferred method. nih.govresearchgate.net This technique involves adding a known quantity of a stable isotope-labeled version of the analyte, known as an internal standard, to the sample at the beginning of the analytical process. nih.gov For nicotelline analysis, deuterated standards such as nicotelline-d8 or nicotelline-d9 are commonly synthesized and used. nih.govresearchgate.netresearchgate.netmedchemexpress.comsemanticscholar.org

The use of a stable isotope-labeled internal standard is crucial because it behaves almost identically to the unlabeled (native) nicotelline during extraction, cleanup, and ionization in the mass spectrometer. nih.gov By measuring the ratio of the native analyte to the labeled internal standard, the method effectively corrects for any loss of analyte during sample preparation and compensates for matrix-induced signal suppression or enhancement in the MS source. nih.govresearchgate.net This results in a highly robust and reliable quantitative method, which is essential when dealing with low concentrations of nicotelline in complex biological and environmental samples. nih.govresearchgate.net

Table 2: Internal Standards Used in Nicotelline Analysis

| Analyte | Internal Standard | Reference |

|---|---|---|

| Nicotelline | Nicotelline-d8 | nih.govfrontiersin.orgresearchgate.netsemanticscholar.org |

| Nicotelline | Nicotelline-d9 | medchemexpress.com |

| Anabasine | Anabasine-d4 | frontiersin.orgresearchgate.net |

| Anatabine | Anatabine-d4 | frontiersin.orgresearchgate.net |

| Nicotine (B1678760) | Nicotine-d4 | researchgate.netsemanticscholar.org |

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical tool for identifying and quantifying tobacco alkaloids, including nicotelline. nih.govmanupatra.in The coupling of gas chromatography with tandem mass spectrometry (GC-MS/MS) offers enhanced sensitivity and selectivity, which is particularly advantageous for analyzing complex matrices by minimizing background interferences. nih.govacs.org This technique has been successfully applied to determine nicotelline levels in both unburned tobacco and particulate matter. acs.org

A typical GC-MS analysis of nicotelline involves a splitless injection of the sample extract onto a capillary column, such as a (5% diphenyl/95% dimethylpolysiloxane) column. nih.gov The column temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. nih.gov For example, a method might start at a column temperature of 70°C, hold for one minute, and then ramp to 290°C. nih.gov Following separation, the compounds are ionized, commonly using electron ionization (EI), and the resulting mass spectra are used for identification and quantification. nih.gov

Table 3: Example of GC-MS Parameters for Nicotelline Analysis

| Parameter | Condition |

|---|---|

| GC System | Varian GC or Thermo Trace 1310 GC nih.govsemanticscholar.org |

| Mass Spectrometer | Varian MS or TSQ Evo 8000 triple quadrupole nih.govsemanticscholar.org |

| Column | Bruker FS (5% diphenyl/95% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm df nih.gov |

| Injection Mode | Splitless nih.gov |

| Injector Temperature | 275°C nih.gov |

| Oven Program | 70°C (1 min hold), then ramp to 290°C at 25°C/min, hold for 5 min nih.gov |

| Ionization Mode | Electron Ionization (EI), 70 eV nih.gov |

| Scan Mode | Full Scan (m/z 50-350) or Selected Reaction Monitoring (SRM) nih.govsemanticscholar.org |

Chromatographic Separation Methodologies

Effective chromatographic separation is a prerequisite for accurate analysis, serving to isolate nicotelline from other related alkaloids and matrix components that could interfere with quantification.

High-performance liquid chromatography (HPLC) is the most common separation technique used prior to the mass spectrometric detection of nicotelline. nih.govutc.edu The choice of column and mobile phase is critical for achieving optimal resolution of tobacco alkaloids. utc.educhromatographyonline.com Reversed-phase columns, such as C18 and C8, are widely used for the separation of nicotine and its related compounds. nih.govijhhsfimaweb.info

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer like ammonium acetate (B1210297) or sodium acetate, which helps to control the pH and improve peak shape. nih.govijhhsfimaweb.info For instance, a method for nicotine analysis on a C8 column used an isocratic mobile phase of 60:40 (v/v) 10mM sodium acetate (pH 5.5) and methanol. ijhhsfimaweb.info While UV detection is a viable option for HPLC analysis, its sensitivity can be lower than mass spectrometry, especially for trace amounts found in complex samples. nih.govscirp.org

Table 4: HPLC Columns and Conditions for Alkaloid Separation

| Column Type | Mobile Phase Example | Detection | Reference |

|---|---|---|---|

| Reversed-Phase C18 | Methanol/Acetonitrile:Water with ammonium acetate | MS/MS | nih.gov |

| Reversed-Phase C8 | Methanol:10mM Sodium Acetate (pH 5.5) | UV | ijhhsfimaweb.info |

| Hydrophilic Interaction (HILIC) | Acetonitrile:Water with formic acid or ammonium acetate/formate | MS/MS | nih.gov |

| CN Spheri-5 | Not specified | UV | nih.gov |

The extraction of nicotelline from complex matrices is a critical step that significantly influences the accuracy and reliability of the final analytical result. The goal is to efficiently isolate the analyte from interfering substances while maximizing recovery. Common matrices include tobacco, house dust, and biological fluids like urine. nih.govoaepublish.com

Liquid-liquid extraction (LLE) is a frequently employed technique. nih.gov This often involves acid-base partitioning, where the pH of the sample is adjusted to manipulate the solubility of the alkaloids. For example, samples are often acidified to extract the alkaloids into an aqueous layer, which is then made basic before being extracted with an organic solvent mixture, such as dichloromethane/pentane or toluene (B28343)/ethyl acetate. nih.gov For solid samples like tobacco or house dust, sonication in an extraction solvent (e.g., methanol/HCl) is often used to enhance the release of the analytes from the matrix. nih.gov

In the analysis of urine samples, a key consideration is that nicotelline is metabolized to N-oxides. frontiersin.orgresearchgate.net To measure total nicotelline exposure, a reduction step is necessary. This is typically achieved by treating the urine sample with a reducing agent like titanium(III) chloride (TiCl₃), which converts the nicotelline-N-oxides back to nicotelline before the extraction and analysis proceed. frontiersin.orgresearchgate.net

Table 5: Overview of Extraction Protocols for Nicotelline

| Matrix | Extraction Protocol Summary | Reference |

|---|---|---|

| Tobacco | Sonication in acidified methanol/water, followed by liquid-liquid extraction. nih.gov | nih.gov |

| House Dust | Spiking with internal standards, addition of aqueous potassium carbonate/EDTA, extraction with dichloromethane/pentane/ethyl acetate, and sonication. nih.gov | nih.gov |

| Urine (for Nicotelline-N-Oxides) | Addition of internal standard (nicotelline-d8), reduction with titanium(III) chloride (TiCl₃), basification with EDTA, followed by liquid-liquid extraction. frontiersin.orgresearchgate.net | frontiersin.orgresearchgate.net |

| Particulate Matter (Filters) | Addition of internal standards and sulfuric acid, extraction with a solvent mix (DCM/Pentane/EtOAc/IPA), separation of aqueous and organic phases. semanticscholar.org | semanticscholar.org |

Sample Preparation and Extraction Protocols for Complex Matrices

Solvent Extraction Techniquesresearchgate.netresearchgate.net

The initial step in analyzing nicotelline from complex matrices like tobacco is efficient extraction. Solvent extraction is a fundamental technique, and various approaches have been optimized to maximize the recovery of nicotelline and other minor alkaloids. nih.govresearchgate.net

Liquid-liquid extraction (LLE) is a commonly employed method. biotech-asia.org The process typically involves treating the tobacco sample with an alkaline solution, such as sodium hydroxide (B78521) (NaOH), to convert the alkaloids into their free base form. biotech-asia.orgnanobioletters.comresearchgate.net This increases their solubility in organic solvents. The choice of solvent is critical for extraction efficiency. While various solvents like methanol, ethanol, chloroform, and ether can be used, mixtures are often employed to optimize recovery. biotech-asia.orgnih.gov For instance, a mixture of toluene and ethyl acetate has been effectively used to extract nicotelline after basification of the aqueous phase. nih.gov Similarly, a combination of dichloromethane, pentane, and ethyl acetate has also been reported for the extraction of tobacco alkaloids. nih.gov

The efficiency of different extraction solvents and conditions has been systematically studied. Research has shown that various procedures, including using 1 M HCl, 5% acetic acid, or 1 M NaOH with sonication at elevated temperatures (60-75 °C), can yield comparable results for nicotelline recovery. nih.gov The use of sonication assists in breaking down the plant matrix, facilitating the release of the target analytes. nih.gov

Table 1: Comparison of Solvent Systems for Nicotelline Extraction

| Solvent System | Matrix | Key Process Steps | Reference |

| 0.1 N HCl in 50% Methanol | Tobacco | Sonication at 60°C for 60 minutes. | nih.gov |

| 2:1 Toluene/Ethyl Acetate | Aqueous Phase | Back-extraction after basification with K₂CO₃. | nih.gov |

| 45:45:10 Dichloromethane/Pentane/Ethyl Acetate | Aqueous Phase | Extraction after basification with K₂CO₃/EDTA. | nih.gov |

| Ether (Diethyl ether) | Alkaline Solution (NaOH) | Liquid-liquid extraction followed by drying with anhydrous K₂CO₃. | biotech-asia.org |

| 1:3 CH₃OH-CH₂Cl₂ | Tobacco | Treatment with aqueous ammonia (B1221849) solution before extraction. | researchgate.net |

Advanced Sample Cleanup Procedures (e.g., QuEChERS-based approaches)ufms.br

Following extraction, sample cleanup is essential to remove interfering compounds from the matrix, which is crucial for sensitive and accurate analysis, especially when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and effective approach for sample cleanup in the analysis of tobacco alkaloids. researchgate.netresearchgate.netufms.brufms.br

The QuEChERS procedure typically involves an initial extraction with an organic solvent, often acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (dSPE). researchgate.netmdpi.com In dSPE, a sorbent material is added directly to the extract to bind and remove interfering substances like pigments, sugars, and fatty acids. researchgate.netmdpi.comanalis.com.my

For alkaloid analysis, modifications to the standard QuEChERS protocol are often necessary. Adjusting the pH of the extraction solution is a critical modification. Since alkaloids are basic compounds, performing the extraction under alkaline conditions (e.g., pH 12) significantly improves their recovery. researchgate.netufms.brcoresta.org This is because the addition of a base like NaOH deprotonates the alkaloids, making them more soluble in the organic extraction solvent. coresta.org

Dispersive micro-solid-phase extraction (D-µ-SPE) is a miniaturized version of dSPE that offers advantages such as reduced solvent and sorbent consumption. analis.com.my In this technique, a small amount of sorbent, such as C18, is dispersed in the sample solution, assisted by vortexing or sonication, to adsorb the target analytes. researchgate.netanalis.com.my The sorbent is then separated by centrifugation, and the analytes are desorbed using a small volume of a suitable solvent before analysis. analis.com.my This method has been successfully optimized for the analysis of tobacco alkaloids, demonstrating good recovery and precision. analis.com.my

Table 2: QuEChERS and dSPE Parameters for Alkaloid Analysis

| Method | Key Parameters | Purpose | Reference |

| Modified QuEChERS | pH adjustment to 12. | Enhances recovery of basic alkaloids. | researchgate.netufms.br |

| Modified QuEChERS | Addition of NaOH to aqueous phase. | Profoundly improves recovery of most tobacco alkaloids. | coresta.org |

| dSPE | Use of sorbents like C18. | Removes matrix interferences. | researchgate.netnih.gov |

| D-µ-SPE | 50 mg C18 sorbent, 10 min extraction time. | Miniaturized, efficient extraction with low solvent use. | analis.com.my |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of chemical compounds. For nicotelline, Nuclear Magnetic Resonance (NMR) and vibrational spectroscopies (Infrared and Raman) provide detailed molecular-level information. tesisenred.netuoa.gr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmationufms.br

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for elucidating the structure of organic molecules. wikipedia.orgweebly.comresearchgate.net It provides detailed information about the chemical environment of individual atoms (specifically, nuclei with non-zero spin like ¹H and ¹³C) within a molecule. nih.govmdpi.com

For nicotelline, both ¹H and ¹³C NMR are used for structural confirmation. tesisenred.net

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants in the ¹H NMR spectrum are characteristic of the nicotelline structure. hmdb.cadrugbank.com

¹³C NMR Spectroscopy : This method provides a spectrum showing a signal for each unique carbon atom in the molecule. nih.gov It is particularly useful for determining the carbon skeleton. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. mdpi.com These experiments establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals and confirming the connectivity of the three pyridine (B92270) rings in nicotelline. mdpi.commdpi.com

Table 3: Representative NMR Data Types for Nicotelline Structural Elucidation

| NMR Technique | Information Provided | Application to Nicotelline |

| ¹H NMR | Proton environment, count, and connectivity. | Identifies and assigns the signals for the protons on the three pyridine rings. |

| ¹³C NMR | Carbon skeleton and number of unique carbons. | Confirms the presence of 15 carbon atoms and their chemical environments. |

| 2D COSY | Shows proton-proton (¹H-¹H) couplings within a spin system. | Establishes the connectivity of protons on each individual pyridine ring. |

| 2D HSQC/HMQC | Correlates protons directly bonded to carbons (¹H-¹³C). | Links specific proton signals to their corresponding carbon signals. |

| 2D HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Confirms the connectivity between the different pyridine rings. |

Infrared and Raman Spectroscopy for Vibrational Analysisufms.br

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com The resulting spectra serve as a molecular "fingerprint," providing valuable information about the functional groups present in the compound. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy : In IR spectroscopy, a sample is irradiated with infrared light, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the chemical bonds within the molecule. nih.gov The IR spectrum of nicotelline would exhibit characteristic absorption bands corresponding to:

Aromatic C-H stretching : Typically observed above 3000 cm⁻¹.

Aromatic C=C and C=N stretching : These appear in the 1650-1450 cm⁻¹ region and are characteristic of the pyridine rings. researchgate.net

C-H in-plane and out-of-plane bending : These vibrations occur in the 1300-650 cm⁻¹ region and are highly characteristic of the substitution pattern on the aromatic rings. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a modern version of the technique that allows for rapid and sensitive analysis. mdpi.comthe-ltg.org It has been used to identify alkaloids like nicotine in complex mixtures and could be similarly applied to nicotelline. researchgate.net

Raman Spectroscopy : Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The frequency shifts in the scattered light correspond to the vibrational modes of the molecule. While IR absorption is strong for polar bonds, Raman scattering is often more intense for non-polar, symmetric bonds. Therefore, it provides complementary information to IR spectroscopy. For nicotelline, Raman spectroscopy would also be sensitive to the vibrations of the aromatic pyridine ring systems.

Role in Environmental Science and Chemical Tracing

Nicotelline (B14898) as a Chemical Tracer for Particulate Matter of Pyrolytic Origin

Nicotelline serves as a powerful and reliable tracer for particulate matter (PM) derived from tobacco smoke. nih.govnih.govacs.orgucsf.edu Research has demonstrated that nicotelline is a relatively non-volatile alkaloid that is present almost entirely within the particulate phase of both freshly generated and aged tobacco smoke. nih.govnih.govacs.orgresearchgate.net This characteristic makes it an ideal marker for tracking the distribution and concentration of tobacco smoke PM in various environments, as the gaseous and particulate phases of smoke can distribute differently. nih.govnih.govacs.orgresearchgate.net

The primary source of nicotelline in tobacco smoke is the combustion process itself. nih.govnih.gov It is not a significant component of unburned tobacco leaves but is formed through the dehydrogenation of another tobacco alkaloid, anatalline (B19019), during pyrolysis. nih.govnih.govacs.orgresearchgate.net This pyrolytic origin is crucial, as it directly links the presence of nicotelline to combustion activities, specifically the smoking of tobacco products. nih.govfrontiersin.orgnih.gov Consequently, nicotelline has been proposed as a superior marker for tobacco smoke-derived PM compared to other compounds like nicotine (B1678760), which is predominantly found in the gas phase. frontiersin.orgnih.govresearchgate.net Its presence has been confirmed in various environmental samples, including indoor and outdoor air, as well as settled house dust, indicating widespread contamination by tobacco smoke. nih.govresearchgate.netnih.govresearchgate.net

A key factor validating nicotelline as a tracer is the strong and consistent correlation between its mass and the mass of particulate matter in aged cigarette smoke. nih.govnih.govacs.orgresearchgate.net This excellent correlation allows researchers to estimate the amount of PM contributed by tobacco smoke in a given environment by measuring the concentration of nicotelline. nih.gov Studies involving smoke generated by smoking machines and aged in controlled chambers have shown high correlation coefficients across various cigarette brands. nih.gov For instance, a study analyzing five U.S. cigarette brands found Pearson correlation coefficients (r²) ranging from 0.957 to 0.995, demonstrating a strong linear relationship between nicotelline and PM mass. nih.gov This robust correlation holds even when data from all brands are combined (r² = 0.948), underscoring its utility for quantifying environmental contamination from tobacco smoke. nih.gov

Table 1: Correlation of Nicotelline Mass with Particulate Matter Mass in Aged Cigarette Smoke

| Cigarette Brand | Pearson Correlation (r²) | Slope (ng Nicotelline / mg PM) |

|---|---|---|

| Camel | 0.971 | 0.000719 |

| Camel Blue | 0.957 | 0.000831 |

| Marlboro Gold | 0.995 | 0.000582 |

| Marlboro Red | 0.972 | 0.000581 |

| Newport | 0.989 | 0.000616 |

| All Brands Combined | 0.948 | 0.000634 |

Data sourced from Jacob et al. (2013). nih.gov Smoke was generated for 2 to 6 hours and collected at 3 or 30 minutes after generation.

The effectiveness of a chemical tracer is heavily dependent on its stability in the environment. Nicotelline is considered to be more stable than many other tracers previously used for tobacco smoke PM. nih.govnih.gov Its persistence has been observed in real-world settings. For example, in a study examining chemicals on terry cloth exposed to tobacco smoke and aged for 19 months, nicotelline was the only measured compound that did not show a decrease in concentration, highlighting its stability over time. researchgate.net This environmental persistence is a significant advantage, as it allows for the reliable detection and quantification of tobacco smoke residue, often referred to as thirdhand smoke, long after the smoking event has occurred. thirdhandsmoke.org Its stability relative to more reactive compounds like nicotine makes it particularly valuable for assessing long-term contamination in indoor environments. nih.govresearchgate.net

Differentiation of Combustion-Derived Versus Uncombusted Sources

A critical application of nicotelline in environmental science is its ability to distinguish between particulate matter from combusted tobacco and uncombusted sources. This specificity arises from its formation during the burning process. nih.govnih.govresearchgate.net Analysis of unburned tobacco from cigarettes reveals that it contains much lower amounts of nicotelline compared to the smoke produced from the same cigarettes. nih.gov The primary precursor in the tobacco leaf is anatalline, which is converted to nicotelline through dehydrogenation at the high temperatures of a burning cigarette. nih.govnih.gov This conversion process results in a significant increase in nicotelline concentration in the smoke. nih.gov Therefore, the detection of significant levels of nicotelline in an environmental sample is a clear indicator of the presence of combusted tobacco products. frontiersin.org

Table 2: Comparison of Anatalline and Nicotelline in Unburned Tobacco vs. Sidestream Smoke

| Compound | Matrix | Marlboro-27 (μg/cig) | Benson and Hedges (μg/cig) |

|---|---|---|---|

| Anatalline | Unburned Tobacco | 79.8 | - |

| Sidestream Smoke | 4.63 | - | |

| Nicotelline | Unburned Tobacco | 0.53 | - |

| Sidestream Smoke | 17.4 | - |

Data sourced from Jacob et al. (2013). nih.gov This table illustrates the significant increase in nicotelline and decrease of its precursor, anatalline, after combustion.

The rise in the use of electronic nicotine delivery systems (ENDS), or e-cigarettes, has created a need for biomarkers that can differentiate exposure to traditional cigarette smoke from exposure to e-cigarette aerosols. frontiersin.orgnih.gov Nicotelline is an effective biomarker for this purpose. frontiersin.orgnih.gov Studies have analyzed numerous e-liquid formulations and found that nicotelline is either undetectable or present only in very low concentrations. frontiersin.orgnih.govnih.gov While e-cigarette emissions do contain nicotine and other potentially harmful substances, they lack the specific pyrolytic conditions required to convert anatalline into nicotelline in significant amounts. tobaccoinaustralia.org.auwho.int Therefore, the presence of nicotelline in environmental samples or its metabolites in human urine can be used to confirm recent use of combusted tobacco, even in individuals who also use e-cigarettes (dual users). frontiersin.orgnih.gov

Development of Analytical Strategies for Environmental Monitoring

To utilize nicotelline as an environmental tracer, robust and sensitive analytical methods are necessary. Researchers have successfully developed and validated such strategies for monitoring nicotelline in a variety of environmental matrices. nih.govnih.govthirdhandsmoke.orgoaepublish.com The most common and effective technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netoaepublish.com This method allows for the highly specific and sensitive quantification of nicotelline, even at very low concentrations, in complex samples like settled house dust, airborne particulate matter, and surface wipes. nih.govresearchgate.netresearchgate.netoaepublish.com

The development of these analytical methods has included optimizing sample preparation techniques to efficiently extract nicotelline from different materials. oaepublish.com For instance, methods have been established for extracting nicotelline from airborne PM collected on quartz fiber filters. researchgate.net Validation studies have confirmed that these analytical methods are reliable and suitable for quantifying nicotelline at the low concentrations typically found in environmental settings. nih.govresearchgate.netthirdhandsmoke.org The availability of these validated analytical strategies is fundamental to the use of nicotelline in large-scale environmental monitoring, exposure assessment, and studies on the impact of tobacco smoke pollution. nih.govoaepublish.com

Biochemical Interactions and Enzymatic Studies Non Clinical Focus

Interaction with Cytochrome P450 Enzymes

Nicotelline (B14898), a tripyridine alkaloid found in tobacco, has been investigated for its interaction with the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are crucial in the metabolism of a wide array of xenobiotics. Research has particularly focused on the human CYP2A family due to its primary role in the metabolism of nicotine (B1678760) and related compounds.

Studies evaluating a range of nicotine-related alkaloids have identified nicotelline as a weak inhibitor of human cDNA-expressed cytochrome P450 2A6 (CYP2A6). nih.govmedchemexpress.com This enzyme is the principal catalyst for the metabolic conversion of nicotine to cotinine (B1669453) in humans. ebi.ac.uk

The inhibitory potential of nicotelline against CYP2A6 was assessed by measuring its effect on coumarin (B35378) 7-hydroxylation, a standard probe reaction for CYP2A6 activity. nih.gov In these assays, nicotelline demonstrated weak inhibition, with a reported inhibitory constant (Ki) value of greater than 300 μM. nih.govmedchemexpress.com This indicates a significantly lower affinity for the enzyme compared to other more potent inhibitors. For instance, other tobacco alkaloids like S-(-)-nicotine and S-(-)-anatabine were found to be much more potent inhibitors of CYP2A6, with Ki values of 4.4 μM and 3.8 μM, respectively. nih.gov The alkaloid β-nicotyrine was identified as a particularly potent inhibitor, with a Ki of 0.37 μM. nih.govnih.gov

The following table provides a comparative view of the inhibitory constants (Ki) of various tobacco alkaloids against human CYP2A6-mediated coumarin 7-hydroxylation.

| Compound | Ki Value (μM) | Inhibitory Potency |

| Nicotelline | >300 | Weak |

| Myosmine | 20 to >300 | Weak to Moderate |

| S-(-)-Nornicotine | 20 to >300 | Weak to Moderate |

| S-Cotinine | 20 to >300 | Weak to Moderate |

| S-(-)-Nicotine | 4.4 | Potent |

| S-(-)-Anatabine | 3.8 | Potent |

| β-Nicotyrine | 0.37 | Very Potent |

| Data sourced from biochemical pharmacology research. nih.gov |

Given its high Ki value, nicotelline is not considered a significant inhibitor of CYP2A6 at typical exposure levels. nih.govmedchemexpress.com

Effects on Electron Transport Systems and Plant Metabolism

Currently, there is a lack of available scientific literature and research data concerning the specific effects of nicotelline on electron transport systems, such as the mitochondrial respiratory chain or the photosynthetic electron transport chain in plants. Similarly, information regarding its broader impact on plant metabolism is not documented in available studies. Research has primarily centered on its role as a biomarker for tobacco smoke and its interactions within mammalian systems. nih.gov

Potential Influence on Other Enzymatic Pathways

Beyond its weak interaction with CYP2A6, the influence of nicotelline on other specific enzymatic pathways is not well-characterized. Studies have shown that nicotelline is metabolized in humans to form nicotelline-N-oxides, which are then excreted in the urine. nih.govfrontiersin.org The formation of N-oxides suggests the involvement of monooxygenase enzymes. nih.govsci-hub.ru While CYP enzymes are often involved in such reactions, the specific enzymes responsible for nicotelline N-oxidation have not been explicitly identified. The primary metabolic route appears to be this N-oxidation, as little to no unchanged nicotelline is excreted. frontiersin.org Further research is required to elucidate the full metabolic profile of nicotelline and its potential interactions with other enzymatic systems.

Future Directions and Research Gaps

Elucidation of Undiscovered Transformation Pathways and Metabolites

Current research indicates that the primary metabolic route for Nicotelline (B14898) in humans is the formation of N-oxides. nih.govresearchgate.net A mixture of at least two of the three possible regioisomeric N-oxides is excreted in the urine of smokers. nih.gov A method has been developed to reduce these N-oxides back to Nicotelline using titanium trichloride (B1173362) for quantification, which simplifies exposure assessment. nih.govresearchgate.net

However, the metabolic fate of Nicotelline beyond N-oxidation is largely unexplored. Future research should focus on identifying other potential biotransformation pathways and metabolites. It is plausible that other enzymatic systems, such as cytochrome P450s, could play a role in Nicotelline's metabolism, similar to what is observed with nicotine (B1678760). nih.govresearchgate.netnih.gov Investigating these pathways is crucial for a complete understanding of Nicotelline's disposition in the body.

Furthermore, the formation of Nicotelline itself warrants deeper investigation. Evidence suggests that Nicotelline is formed primarily through the dehydrogenation of another tobacco alkaloid, anatalline (B19019), during the combustion process. nih.govresearchgate.netnih.gov The complete biosynthetic pathway of anatalline in the tobacco plant is yet to be fully elucidated. nih.gov Quantitative studies using isotope-labeled anatalline could provide valuable insights into the conversion rates and mechanisms of Nicotelline formation during tobacco curing, processing, and combustion. nih.gov

Table 1: Known and Potential Transformation Pathways of Nicotelline

| Transformation | Precursor/Substrate | Product(s) | Key Research Gaps |

| Metabolism | Nicotelline | Nicotelline-N-oxides | - Identification of other metabolites beyond N-oxides.- Involvement of specific enzyme systems (e.g., CYPs). |

| Formation | Anatalline | Nicotelline | - Elucidation of the complete biosynthetic pathway of anatalline.- Quantitative analysis of the conversion of anatalline to Nicotelline during combustion. |

Refinement and Automation of High-Throughput Analytical Methodologies

The current standard for the quantitative analysis of Nicotelline is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govescholarship.org This method has been successfully applied to various matrices, including particulate matter, house dust, and human urine. nih.govresearchgate.netnih.gov While existing methods are sensitive, with lower limits of quantitation in the picogram per milliliter range, there is a need for further refinement and automation to facilitate large-scale epidemiological studies. nih.gov

Future research should aim to develop and validate fully automated high-throughput screening (HTS) assays for Nicotelline and its metabolites. nih.gov This could involve the integration of automated sample preparation techniques, such as online solid-phase extraction (SPE), with advanced LC-MS/MS systems. nih.govmdpi.com The development of such methods would significantly reduce sample processing time and improve the efficiency of analyzing large numbers of biological samples.

Moreover, exploring alternative analytical platforms, such as paper spray mass spectrometry, which has shown promise for the high-throughput quantification of nicotine and cotinine (B1669453), could offer rapid and cost-effective solutions for Nicotelline analysis. While methods for other tobacco alkaloids are being automated, specific advancements for high-throughput Nicotelline analysis are a clear area for future development.

Table 2: Current and Future Analytical Methodologies for Nicotelline

| Methodology | Current Application | Potential for Refinement and Automation |

| LC-MS/MS | Quantification in particulate matter, house dust, and urine. | - Integration with automated online SPE.- Miniaturization for reduced sample and solvent consumption. |

| High-Throughput Screening (HTS) | Not yet established for Nicotelline. | - Development of cell-based or biochemical assays for screening.- Adaptation of existing HTS platforms for tobacco alkaloids. |

| Paper Spray Mass Spectrometry | Rapid analysis of nicotine and cotinine. | - Method development and validation for Nicotelline analysis. |

Comprehensive Investigation of Nicotelline Analog Formation and Stability

The synthesis of deuterated Nicotelline (nicotelline-d8) has been crucial for its use as an internal standard in quantitative mass spectrometric methods. nih.gov This highlights the importance of stable isotope-labeled analogs in analytical chemistry. However, the broader landscape of Nicotelline analog formation and stability remains largely unexplored.

A key area for future research is the comprehensive investigation of the formation of Nicotelline analogs, both through synthetic routes and as potential byproducts in environmental samples. Understanding the stability of these analogs under various conditions (e.g., pH, temperature, light exposure) is essential for their potential use as reference standards and for accurately interpreting environmental monitoring data.

The conversion of anatalline to Nicotelline is a known formation pathway. nih.govresearchgate.netnih.gov Further studies are needed to explore other potential chemical transformations that could lead to the formation of Nicotelline-like structures. This includes investigating reactions with other constituents present in tobacco smoke and aged smoke particulate matter.

Advanced Computational Modeling of Nicotelline's Chemical and Biological Interactions

To date, there is a significant lack of research on the computational modeling of Nicotelline's chemical and biological interactions. While molecular docking and dynamics simulations have been employed to study the interaction of nicotine and other tobacco smoke constituents with nicotinic acetylcholine (B1216132) receptors (nAChRs), similar studies for Nicotelline are absent. nih.gov

Future research should leverage in silico approaches to predict the metabolic fate and potential toxicological profile of Nicotelline. bibra-information.co.uknih.govsemanticscholar.org Computational models can be used to:

Predict potential metabolites: Software tools can predict the likely metabolites of Nicotelline based on known metabolic pathways of similar compounds. bibra-information.co.uk

Model protein binding: Molecular docking simulations can predict the binding affinity and interaction of Nicotelline with various biological targets, including enzymes and receptors.

Assess potential toxicity: Quantitative structure-activity relationship (QSAR) models can be developed to predict the potential toxicity of Nicotelline and its analogs. nih.gov

These computational studies would provide valuable preliminary data to guide and prioritize future experimental investigations into the biological effects of Nicotelline.

Q & A

Q. What criteria should guide the inclusion of Nicotelline-related data in appendices vs. main text?

- Methodological Answer : Place detailed synthesis protocols, spectral data, and repetitive calibration curves in appendices. Retain critical results (e.g., biomarker correlations) in the main text, referencing appendices for technical depth .

Tables for Key Methodological Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.